molecular formula C17H19F3N4S B6448910 2-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine CAS No. 2640881-48-5

2-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B6448910
CAS No.: 2640881-48-5
M. Wt: 368.4 g/mol
InChI Key: VZGAKPYPLVNZFN-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 5 with a trifluoromethyl group and at position 2 with a bicyclic octahydropyrrolo[2,3-c]pyrrol moiety. The latter is further functionalized via a methyl linker to a 4-methyl-1,3-thiazol-5-yl group. Such structural complexity suggests applications in medicinal chemistry, particularly targeting receptors or enzymes where heterocyclic motifs play critical roles .

Properties

IUPAC Name

4-methyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4S/c1-11-15(25-10-22-11)9-23-5-4-12-7-24(8-14(12)23)16-3-2-13(6-21-16)17(18,19)20/h2-3,6,10,12,14H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGAKPYPLVNZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: (2R,3S,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(5-methylthiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl)tetrahydrofuran-3-ol

  • Core Differences : While both compounds share fused pyrrolo-pyridine/pyrrolidine systems, Analog 1 incorporates a tetrahydrofuran backbone and a 5-methylthiophene substituent instead of the thiazole group.
  • Functional Implications: The thiophene in Analog 1 may confer distinct π-π stacking interactions compared to the thiazole’s nitrogen-mediated hydrogen bonding.

Structural Analog 2: MPEP (2-Methyl-6-(phenylethynyl)pyridine)

  • Core Differences : MPEP retains a simpler pyridine scaffold with phenylethynyl and methyl substituents.
  • Bioactivity : MPEP is a potent mGlu5 receptor antagonist with demonstrated anxiolytic effects in rodents . In contrast, the target compound’s trifluoromethyl group and bicyclic amine-thiazole system may modulate different receptor targets or enhance pharmacokinetic properties like blood-brain barrier penetration.

Structural Analog 3: Rapamycin Derivatives (Compounds 1 and 7 from )

  • NMR analysis (Table 2 in ) revealed that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) correlate with altered bioactivity. Applying this approach, the target compound’s thiazole and trifluoromethyl groups would likely perturb NMR profiles in regions linked to receptor binding or solubility .

Comparative Data Table

Property/Feature Target Compound MPEP Compound 1
Core Structure Pyridine with bicyclic amine-thiazole Pyridine Rapamycin derivative
Key Substituents 5-(Trifluoromethyl), 2-(pyrrolo-pyrrolidine-thiazole) 6-(Phenylethynyl), 2-methyl Macrolide with pyrrolo-pyridine
Bioactivity Hypothetical: Receptor modulation (e.g., kinase inhibition) mGlu5 antagonist, anxiolytic Immunosuppressive
NMR Shift Regions Predicted shifts in pyrrolo-pyrrolidine and thiazole Not reported Regions A (39–44) and B (29–36)
Metabolic Stability High (trifluoromethyl) Moderate Variable (macrolide backbone)

Research Findings and Implications

  • Substituent-Driven Bioactivity : The trifluoromethyl group in the target compound may enhance metabolic stability compared to MPEP’s methyl group, as seen in fluorinated drug analogs .
  • Lumping Strategy Relevance : Per , the target compound could be grouped with other bicyclic heterocycles for reactivity modeling, though its thiazole group may necessitate distinct reaction pathways .
  • Synthetic Challenges : Analog 1’s DMTr-protected intermediate highlights the complexity of synthesizing multi-heterocyclic systems, suggesting similar challenges for the target compound’s scale-up .

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